molecular formula C49H52N3NaO10S2 B11826946 ICG-Sulfo-OSu sodium

ICG-Sulfo-OSu sodium

Cat. No.: B11826946
M. Wt: 930.1 g/mol
InChI Key: PUIWPNXPCPENEL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

ICG-Sulfo-OSu sodium is synthesized through a series of chemical reactions involving the conjugation of indocyanine green (ICG) with sulfo-N-hydroxysuccinimide (Sulfo-OSu). The reaction typically involves the activation of carboxyl groups on ICG with Sulfo-OSu in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like chromatography and crystallization to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

ICG-Sulfo-OSu sodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are ICG-conjugated biomolecules, which are used in various diagnostic and therapeutic applications .

Scientific Research Applications

ICG-Sulfo-OSu sodium has a wide range of applications in scientific research:

Mechanism of Action

ICG-Sulfo-OSu sodium exerts its effects by forming stable conjugates with biomolecules through its reactive sulfo-OSu group. This enables the selective degradation of target proteins by the ubiquitin-proteasome system. The compound binds to specific ligands, facilitating the recruitment of E3 ubiquitin ligases, which tag the target proteins for degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ICG-Sulfo-OSu sodium is unique due to its high solubility in water and its ability to form stable conjugates with a wide range of biomolecules. This makes it highly versatile for various scientific and medical applications .

Properties

Molecular Formula

C49H52N3NaO10S2

Molecular Weight

930.1 g/mol

IUPAC Name

sodium;1-[6-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1

InChI Key

PUIWPNXPCPENEL-UHFFFAOYSA-M

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+]

Origin of Product

United States

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